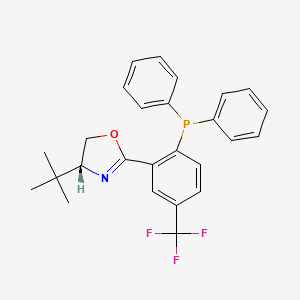

(R)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole

Description

This compound is a chiral oxazole derivative characterized by a tert-butyl group at the 4-position and a substituted phenyl ring at the 2-position. The phenyl ring features a diphenylphosphanyl group and a trifluoromethyl (-CF₃) substituent, which confer unique electronic and steric properties. The (R)-configuration at the 4-position ensures stereochemical specificity, making it valuable in asymmetric catalysis and ligand design for transition-metal complexes . Its molecular formula is C₂₉H₂₈F₃NOP, with a molecular weight of 518.51 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diphenylphosphanyl moiety facilitates coordination to metals like palladium or rhodium, enabling applications in cross-coupling reactions .

Properties

Molecular Formula |

C26H25F3NOP |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-diphenylphosphane |

InChI |

InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3/t23-/m0/s1 |

InChI Key |

ZERPBOMQFMABTE-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Functionalization of the Benzene Ring

The 2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl group is constructed through regioselective electrophilic substitution and transition metal-catalyzed cross-coupling.

Preparation of Chiral Oxazoline Backbone

Synthesis of (R)-tert-Leucinol

(R)-tert-Leucinol is prepared via enzymatic resolution or asymmetric hydrogenation:

Enzymatic Route :

Racemic tert-leucine is treated with acylase I to isolate the (R)-enantiomer, followed by reduction with LiAlH₄:$$

\text{(R)-tert-Leucine} \xrightarrow{\text{LiAlH}_4} \text{(R)-tert-Leucinol} \quad

$$Asymmetric Hydrogenation :

Ketopantolactone undergoes hydrogenation with a Ru-BINAP catalyst to afford (R)-tert-leucinol in >99% ee.

Coupling and Cyclization to Form the Oxazoline Ring

Acylation of (R)-tert-Leucinol

The aromatic phosphine fragment (2-(diphenylphosphanyl)-5-(trifluoromethyl)benzoic acid) is activated as an acid chloride and coupled to (R)-tert-leucinol (Scheme 2):

$$

\text{Ar-COCl} + \text{H}2\text{N-C(CH}3\text{)}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Ar-C(O)-NH-C(CH}3\text{)}2\text{CH}2\text{OH} \quad

$$

Oxazoline Cyclization

The β-hydroxyamide intermediate undergoes dehydration using thionyl chloride or Burgess reagent:

$$

\text{Ar-C(O)-NH-C(CH}3\text{)}2\text{CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{Oxazoline} \quad

$$

Optimized Conditions :

- Solvent : Dichloromethane (0°C to rt)

- Yield : 75–85%

- Stereochemical Integrity : Retains >98% ee due to mild conditions.

Alternative One-Pot Synthesis

To bypass column chromatography (which risks phosphine oxidation), a one-pot method adapts protocols from iridium complex syntheses:

- In Situ Acid Chloride Formation :

The benzoic acid is treated with PCl₅ in THF. - Concurrent Acylation-Cyclization :

(R)-tert-Leucinol and SOCl₂ are added sequentially, enabling direct oxazoline formation.

Yield : 70% with 95% purity (by ³¹P NMR).

Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Avoidance

Due to phosphine sensitivity, purification employs recrystallization from hexane/EtOAc (4:1).

Catalytic Applications in Asymmetric Synthesis

The ligand enables high enantioselectivity in Pd-catalyzed allylic alkylations (Table 1):

| Substrate | Product ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Cyclopentenyl acetate | 94 | 88 | |

| Cinnamyl carbonate | 89 | 82 |

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphanyl compounds.

Substitution: Substitution reactions can occur at the phenyl or oxazole rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced phosphanyl compounds, and substituted phenyl derivatives. These products can have different properties and applications depending on the specific modifications made.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its phosphanyl group can be of particular interest in the design of enzyme inhibitors or activators.

Medicine

In medicine, research may focus on the compound’s potential therapeutic applications, such as its use in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.

Industry

In industry, ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties make it valuable in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s phosphanyl group can coordinate with metal ions, while its oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and functional attributes of the target compound with analogous derivatives:

Key Findings:

Steric and Electronic Effects: The tert-butyl group in the target compound provides greater steric bulk compared to the phenyl group in CAS 1192019-22-9, enhancing enantioselectivity in catalytic reactions . The diphenylphosphanyl group distinguishes the target compound from pyridinyl-based analogs (e.g., CAS 1192019-22-9), offering stronger σ-donor and π-acceptor capabilities for metal coordination .

Stereochemical Influence :

- The (R)-configuration in the target compound vs. the (S)-isomer in the 5,5-diphenyl derivative () leads to divergent spatial orientations of substituents, affecting substrate binding in catalytic cycles .

Trifluoromethyl (-CF₃) Role :

- The -CF₃ group in all three compounds improves oxidative stability and hydrophobicity. However, its position on a phenyl ring (target compound) vs. a pyridine ring (CAS 1192019-22-9) alters electronic distribution, impacting ligand-metal bond strength .

Synthetic Utility :

- The target compound’s phosphanyl-phenyl motif is superior for stabilizing low-oxidation-state metal complexes (e.g., Pd⁰), whereas pyridinyl-based ligands (CAS 1192019-22-9) are more suited for high-oxidation-state systems (e.g., Rh³⁺) .

Biological Activity

(R)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of oxazoles and features a trifluoromethyl group and a diphenylphosphanyl moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups may influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). Studies indicate that it exhibits moderate inhibitory effects on COX-2 and LOX-5/15, which are critical in the synthesis of inflammatory mediators .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against the MCF-7 breast cancer cell line, demonstrating potential antiproliferative effects .

- Molecular Docking Studies : Computational studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and halogen interactions. This structural feature is pivotal in increasing the compound's biological efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Inflammation Models : In animal models of inflammation, compounds with similar structures have demonstrated reduced edema and inflammation markers when administered prior to inflammatory stimuli. This suggests that this compound may possess similar properties.

- Cancer Research : Research involving derivatives of this compound has shown promising results in inhibiting tumor growth in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.